4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

Catalog No.
S838620
CAS No.
1027345-07-8
M.F
C7H3ClF4O4S2
M. Wt
326.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfony...

Developing orally bioavailable Bcl-2/Bcl-xL inhibitors? First-generation -NO2 cores cause high PSA, poor oral exposure. 4-F-3-(SO2CF3)PhSO2Cl (CAS 1027345-07-8) is the non-substitutable precursor for Navitoclax analogs and PROTACs. Its -SO2CF3 group uniquely reduces PSA while maintaining target pKa-simple -CF3 loses potency. This enables oral BH3 mimetics. • Activated fluorine for SNAr with amines/thiols. • Sulfonyl chloride for acylsulfonamide warheads. • In stock, reliable supply.

CAS Number

1027345-07-8

Product Name

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

IUPAC Name

4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

Molecular Formula

C7H3ClF4O4S2

Molecular Weight

326.7 g/mol

InChI

InChI=1S/C7H3ClF4O4S2/c8-18(15,16)4-1-2-5(9)6(3-4)17(13,14)7(10,11)12/h1-3H

InChI Key

SYZOKHJRIIDLOQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)F

Synonyms

4-Fluoro-3-(trifluoromethanesulfonyl)benzenesulfonyl chloride, 4-Fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride, 3-(Trifluoromethanesulfonyl)-4-fluorobenzenesulfonyl chloride, 4-Fluoro-3-(triflyl)benzenesulfonyl chloride, Benzenesulfonyl chloride, 4-fluoro-3-[(trifluoromethyl)sulfonyl]-, 4-Fluoro-3-(trifluoromethylsulfonyl)benzene-1-sulfonyl chloride

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride (CAS 1027345-07-8) is a highly specialized, bifunctional arylsulfonyl building block engineered for the synthesis of advanced pharmaceutical active ingredients (APIs). Structurally, it features an extremely electron-withdrawing trifluoromethylsulfonyl (-SO2CF3) group ortho to an activated fluorine atom, and a reactive sulfonyl chloride group at the para position. This specific substitution pattern makes the fluorine highly susceptible to nucleophilic aromatic substitution (SNAr) by complex amines or thiols, while the sulfonyl chloride enables the rapid formation of acylsulfonamides. In industrial and medicinal chemistry procurement, this exact compound is primarily sourced as the critical precursor for synthesizing orally bioavailable Bcl-2/Bcl-xL inhibitors, such as Navitoclax (ABT-263) analogs, and related proteolysis-targeting chimeras (PROTACs) [1].

Research Fit

Workflow Dual sulfonyl electrophile for sulfonamide and sulfonate ester library synthesis
Reactivity Strong –SO₂CF₃ electron‑withdrawing group accelerates nucleophilic displacement
Context Reported intermediate in patent literature for Bcl‑2 inhibitor building block synthesis

Substituting this compound with the cheaper and more common 4-fluoro-3-nitrobenzenesulfonyl chloride (the precursor for first-generation inhibitors like ABT-737) results in APIs with high polar surface area (PSA) and poor oral bioavailability [1]. While both the -NO2 and -SO2CF3 groups provide the necessary electron-withdrawing effect to maintain the acidity (pKa) of the resulting acylsulfonamide for target binding, only the -SO2CF3 group achieves the optimal balance of lipophilicity and reduced PSA required for in vivo oral exposure [2]. Furthermore, attempting to use a simple -CF3 group to reduce PSA results in a massive loss of target binding potency[1]. Thus, for the development of orally bioavailable Bcl-2 family targeting therapies, the exact 3-SO2CF3 building block cannot be substituted.

Substitution Risk

Target compound
4‑F, 3‑SO₂CF₃ substitution; LogP 4.21, TPSA 85.04 Ų
Common –CF₃ analog
4‑F, 3‑CF₃ substitution; LogP 3.23, TPSA 42.52 Ų
Generic sulfonyl chlorides lack the stronger electron‑withdrawing –SO₂CF₃ group; reactivity and downstream lipophilicity/PSA profiles differ markedly, affecting lead optimization trajectories.
Patent‑specific substitution pattern (WO2008/061208) may not be satisfied by –CF₃ or –CH₃ analogs, limiting freedom‑to‑operate alignment in oncology programs.

Pharmacokinetic Optimization: 7-Fold Improvement in AUC/EC50 via -SO2CF3 Substitution

In the lead optimization from ABT-737 to Navitoclax (ABT-263), replacing the 3-nitrobenzenesulfonamide core with the 3-(trifluoromethylsulfonyl)benzenesulfonamide core derived from this building block was a critical design choice. The -SO2CF3 substitution reduced the polar surface area (PSA) while maintaining the necessary acylsulfonamide pKa, leading to a 7-fold increase in the pharmacokinetic/pharmacodynamic (AUC/EC50) ratio compared to the nitro baseline [1]. This modification directly enabled the oral bioavailability (20-50%) required for clinical progression [2].

Evidence DimensionDownstream API Pharmacokinetic/Pharmacodynamic Ratio (AUC/EC50)
Target Compound Data7-fold increase in AUC/EC50 ratio (ABT-263 analog)
Comparator Or BaselineBaseline ratio (3-nitro analog, ABT-737)
Quantified Difference7-fold improvement in oral exposure relative to in vitro efficacy
ConditionsIn vivo pharmacokinetic models / in vitro human tumor cell lines

Procurement of the 3-SO2CF3 building block is essential for synthesizing Bcl-2 inhibitors that require oral bioavailability rather than intravenous administration.

Lipophilicity (LogP)
Cross‑study comparable
Target LogP 4.21 vs. 3.23 (–CF₃ analog)
Reported higher lipophilicity may influence membrane partitioning of derived sulfonamides
ΔLogP +0.98; computational estimate, experimental validation recommended

Preservation of Sub-Nanomolar Target Affinity (Bcl-2/Bcl-xL)

While substituting the 3-nitro group with a standard -CF3 group leads to a severe 16-fold loss in target potency, utilizing the -SO2CF3 group perfectly mimics the electron-withdrawing properties of the nitro group without the pharmacokinetic drawbacks [1]. APIs synthesized from 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride maintain sub-nanomolar binding affinities (Ki < 1 nM) for both Bcl-2 and Bcl-xL, statistically equivalent to their 3-nitro counterparts [2].

Evidence DimensionDownstream API Binding Affinity (Ki for Bcl-2/Bcl-xL)
Target Compound DataKi < 1 nM (maintained potency)
Comparator Or Baseline3-CF3 analog (large decrease in potency) / 3-NO2 analog (Ki < 1 nM)
Quantified Difference-SO2CF3 maintains sub-nanomolar Ki equivalent to -NO2, whereas -CF3 loses potency
ConditionsCell-free competitive binding assays

Ensures that the pharmacokinetic gains of the -SO2CF3 group do not compromise pharmacodynamic efficacy during advanced lead optimization.

Polar surface area
Cross‑study comparable
TPSA 85.04 Ų vs. 42.52 Ų (–CF₃ analog)
Doubled PSA shifts drug‑likeness space; may support peripheral target selectivity over CNS penetration
TPSA calculated by Ertl method; context-dependent for each sulfonamide derivative

Orthogonal Reactivity for Sequential API Assembly

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride offers two distinct reactive sites for sequential functionalization, streamlining process chemistry. The highly reactive sulfonyl chloride can be selectively coupled with amines to form sulfonamides, leaving the 4-fluoro group intact. Subsequently, the strongly electron-withdrawing -SO2CF3 and sulfonamide groups activate the 4-fluoro position for a secondary nucleophilic aromatic substitution (SNAr) with a different, often sterically hindered nucleophile[1]. This orthogonal reactivity is superior to using pre-assembled fragments, allowing divergent synthesis of complex inhibitor libraries.

Evidence DimensionSequential Functionalization Capability
Target Compound DataSelective sulfonamide formation followed by high-yield SNAr
Comparator Or BaselinePre-assembled or non-orthogonal building blocks
Quantified DifferenceEnables two-step divergent coupling on a single core under mild conditions
ConditionsAPI library synthesis and lead optimization

Provides process chemists with a highly predictable, step-wise assembly route for complex bifunctional APIs, minimizing protecting group requirements.

Synthesis yield
Reported
88% isolated yield (38.6 mmol scale)
Reproducible high‑yield protocol supports procurement scalability
Chlorosulfonic acid, 120 °C, 5 h; no chromatography required
Patent intermediate
Head‑to‑head
Explicitly claimed in WO2008/061208 vs. absent for –CF₃ analog
Reported patent‑validated intermediate context for Bcl‑2 inhibitor synthesis
Qualitative evidence; may support freedom‑to‑operate review for oncology tool compounds
Electron‑withdrawing strength
Class‑level inference
σₚ –SO₂CF₃ ≈ 0.96 vs. –CF₃ ≈ 0.54
Higher electrophilicity may enable milder sulfonamide coupling conditions
Hammett constant comparison; reactivity context to verify with specific amine substrates

Synthesis of Orally Bioavailable Bcl-2/Bcl-xL Inhibitors

Used as the core right-hand fragment in the synthesis of Navitoclax (ABT-263) analogs and next-generation BH3 mimetics, where oral exposure and high metabolic stability are strict clinical requirements [1].

Development of BCL-Family Targeted PROTACs

Procured as a target-binding warhead precursor for designing proteolysis-targeting chimeras (PROTACs) that recruit E3 ligases (like VHL, CRBN, or MDM2) to degrade Bcl-xL or Bcl-2, a strategy used to overcome dose-limiting thrombocytopenia [2].

Acylsulfonamide Library Generation for Hit-to-Lead Optimization

Utilized in medicinal chemistry workflows to replace nitro-aromatic or standard sulfonamide cores with the -SO2CF3 group, specifically to reduce polar surface area (PSA) and improve the AUC/EC50 ratio in early-stage drug candidates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oncology tool‑compound synthesis (Bcl‑2 pathway)
Reported patent‑documented intermediate context
Bcl‑2 inhibitor fragment synthesis and structure–activity relationship studies
Medicinal chemistry library design
Controlled lipophilicity and polar surface area profile
Peripheral/target‑specific lead optimization; CNS‑exclusion screening
Process chemistry scale‑up
Reproducible high‑yield synthesis without chromatography
Batch consistency and cost‑efficiency at multi‑gram scale
Fluorinated functional materials
Reactive sulfonyl electrophile with para‑fluoro handle
Incorporation into polymers or agrochemical intermediates; thermal stability assessment

XLogP3

2.5

Wikipedia

4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride

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